2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Overview
Description
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is a useful research compound. Its molecular formula is C17H13N5O and its molecular weight is 303.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is the poly (ADP-ribose) synthetase and the aspartate aminotransferase (ATCase) . These enzymes play crucial roles in various biological processes, including DNA repair and the urea cycle, respectively .
Mode of Action
This compound acts as a competitive inhibitor of poly (ADP-ribose) synthetase and aspartate aminotransferase . This means that it competes with the natural substrates of these enzymes for binding, thereby reducing their activity .
Biochemical Pathways
By inhibiting poly (ADP-ribose) synthetase and aspartate aminotransferase, this compound can affect several biochemical pathways. For instance, the inhibition of poly (ADP-ribose) synthetase can impact DNA repair processes, while the inhibition of aspartate aminotransferase can disrupt the urea cycle .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context. For instance, in cells with damaged DNA, the inhibition of poly (ADP-ribose) synthetase could potentially lead to an accumulation of DNA damage . Similarly, in cells undergoing the urea cycle, the inhibition of aspartate aminotransferase could disrupt the cycle and lead to an accumulation of ammonia .
Properties
IUPAC Name |
2-[(4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2-9H,1H3,(H2,18,19,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTPCGFCDSVJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.